4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide
CAS No.:
Cat. No.: VC10389801
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O3S |
|---|---|
| Molecular Weight | 296.39 g/mol |
| IUPAC Name | 4-methyl-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H20N2O3S/c1-11-3-5-13(6-4-11)20(18,19)15-14(17)16-9-7-12(2)8-10-16/h3-6,12H,7-10H2,1-2H3,(H,15,17) |
| Standard InChI Key | GTCLTPXHMIWRCO-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
| Canonical SMILES | CC1CCN(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C |
Introduction
Synthesis and Preparation
The synthesis of compounds similar to 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide typically involves several steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the carboxamide moiety. A common approach might involve:
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Piperidine Ring Formation: This can be achieved through various methods, including the reaction of diamines with dicarboxylic acids or their derivatives.
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Sulfonylation: Introduction of the sulfonyl group typically involves reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.
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Carboxamide Formation: This step might involve reacting the sulfonylated piperidine with an appropriate carboxylic acid or its derivative.
Potential Applications and Biological Activity
While specific biological activity data for 4-methyl-N-[(4-methylphenyl)sulfonyl]-1-piperidinecarboxamide are not readily available, compounds with similar structures often exhibit a range of biological activities. These can include:
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Pharmacological Effects: Compounds with piperidine and sulfonyl groups may exhibit analgesic, anti-inflammatory, or neurotropic activities, depending on their exact structure and substitution patterns.
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Chemical Properties: The presence of a sulfonyl group can confer stability and solubility properties beneficial for pharmaceutical applications.
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